2-(Dimethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
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Overview
Description
2-(Dimethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a fluorinated pyridine derivative. The presence of the trifluoromethyl group and the cyano group in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where pyridines containing leaving groups such as halides or sulfonates are reacted with nucleophiles like metal fluorides or hydrofluoric acid . Another method involves the radical trifluoromethylation of carbon-centered radical intermediates .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of reaction control, safety, and scalability. The use of efficient fluorinating reagents and reliable fluorination technology is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to amines or other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group or other substituents can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Typical nucleophiles include metal fluorides, hydrofluoric acid, and tetrabutylammonium fluoride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various fluorinated pyridine derivatives .
Scientific Research Applications
2-(Dimethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Mechanism of Action
The mechanism by which 2-(Dimethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, being a strong electron-withdrawing substituent, can influence the compound’s reactivity and binding affinity to biological targets. This can result in modulation of enzyme activity, receptor binding, or other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 2,6-Difluoropyridine
- 3-Fluoropyridine
Uniqueness
2-(Dimethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile is unique due to the presence of both the trifluoromethyl group and the cyano group, which impart distinct chemical and physical properties. These substituents enhance the compound’s stability, reactivity, and potential biological activity compared to other fluorinated pyridines .
Biological Activity
2-(Dimethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile, also known by its CAS number 1477169, is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyridine ring substituted with a dimethylamino group, a phenyl group, and a trifluoromethyl group. Its molecular formula is C15H12F3N3 with a molecular weight of 303.27 g/mol .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects on various cancer cell lines. For instance, in vitro assays demonstrated that this compound inhibited the proliferation of breast cancer cell lines (MDA-MB-231) with an IC50 value of approximately 0.126 μM . This indicates a potent activity against triple-negative breast cancer (TNBC), which is often resistant to conventional therapies.
The compound's mechanism involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Specifically, it has been reported to inhibit matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for cancer metastasis . Additionally, it induces apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death.
Pharmacokinetics
Pharmacokinetic studies have revealed that the compound has favorable absorption characteristics. Following oral administration, it exhibited a bioavailability of 31.8% and a clearance rate of 82.7 mL/h/kg . Such properties suggest that it could be effectively utilized in therapeutic settings.
Toxicity Profile
In toxicity assessments conducted on Kunming mice, no acute toxicity was observed at doses up to 2000 mg/kg, indicating a potentially safe profile for further development in clinical settings .
Data Summary Table
Parameter | Value |
---|---|
Molecular Formula | C₁₅H₁₂F₃N₃ |
Molecular Weight | 303.27 g/mol |
IC50 (MDA-MB-231) | 0.126 μM |
Oral Bioavailability | 31.8% |
Clearance Rate | 82.7 mL/h/kg |
Acute Toxicity (in mice) | No toxicity at 2000 mg/kg |
Case Studies
- Breast Cancer Study : A study evaluating the effects of the compound on MDA-MB-231 cells showed significant growth inhibition compared to standard treatments like 5-Fluorouracil (5-FU). The selectivity index indicated that the compound could differentiate between cancerous and non-cancerous cells effectively .
- Metastasis Inhibition : In vivo studies demonstrated that treatment with this compound resulted in reduced lung metastasis in mouse models inoculated with TNBC cells. This suggests its potential role as an anti-metastatic agent .
Properties
IUPAC Name |
2-(dimethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3/c1-21(2)14-11(9-19)12(15(16,17)18)8-13(20-14)10-6-4-3-5-7-10/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMHFHIEGRYJPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=CC(=N1)C2=CC=CC=C2)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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